Cas no 6126-49-4 ((5-methyloxolan-2-yl)methanol)
(5-methyloxolan-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 2-Furanmethanol,tetrahydro-5-methyl-
- (5-methyl-tetrahydrofuran-2-yl)methanol
- Tetrahydro-5-methyl-
- Tetrahydro-5-methyl-2-furanmethanol
- tetrahydro-5-methylfuran-2-methanol
- 5-(Hydroxymethyl)tetrahydro-2-furanol
- 5-Methyltetrahydrofuran-2-methanol,cis &
- Furfuryl alcohol, tetrahydro-5-methyl-
- trans
- (5-methyloxolan-2-yl)methanol
- EINECS 228-096-1
- CS-0454263
- cis-(5-Methyltetrahydrofuran-2-yl)methanol
- SS-5264
- 2-Furanmethanol, tetrahydro-5-methyl-
- (5-methyl-tetrahydro-furan-2-yl)-methanol
- TETRAHYDRO-5-METHYL-2-FURANMETHANOL (TRANS)
- AKOS019267824
- DB-299866
- Tetrahydro-5-methyl-2-furanmethanol, mixture of diastereomers
- (5-Methyltetrahydrofuran-2-yl)methanol
- 54774-28-6
- [trans-5-methyltetrahydrofuran-2-yl]methanol
- 41869-03-8
- DTXSID701294619
- 6126-49-4
- SCHEMBL354898
- 5-Methyl-2-tetrahydrofuranmethanol
- NS00044780
- 5-methyltetrahydrofuran-2-methanol
- EN300-120684
- Tetrahydro-5-methyl-2-furanmethanol; (5-Methyltetrahydrofuran-2-yl)methanol; 5-Methyltetrahydrofurfuryl Alcohol
- G77335
- 5-Methyltetrahydrofuran-2-methanol,cis & trans
-
- Inchi: 1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3
- InChI Key: PCZHHBOJPSQUNS-UHFFFAOYSA-N
- SMILES: O1C(C)CCC1CO
Computed Properties
- Exact Mass: 116.08376
- Monoisotopic Mass: 116.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 72.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
(5-methyloxolan-2-yl)methanol Security Information
- Hazardous Material transportation number:1993
- HazardClass:3.2
- PackingGroup:III
(5-methyloxolan-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T293935-25mg |
Tetrahydro-5-methyl-2-furanmethanol, mixture of diastereomers |
6126-49-4 | 25mg |
$ 234.00 | 2023-09-06 | ||
| TRC | T293935-250mg |
Tetrahydro-5-methyl-2-furanmethanol, mixture of diastereomers |
6126-49-4 | 250mg |
$ 1777.00 | 2023-09-06 | ||
| 1PlusChem | 1P003AXQ-100mg |
5-Methyl-2-tetrahydrofuranmethanol |
6126-49-4 | 97%;RG | 100mg |
$156.00 | 2024-04-22 | |
| 1PlusChem | 1P003AXQ-250mg |
5-Methyl-2-tetrahydrofuranmethanol |
6126-49-4 | 97%;RG | 250mg |
$292.00 | 2024-04-22 | |
| 1PlusChem | 1P003AXQ-1g |
5-Methyl-2-tetrahydrofuranmethanol |
6126-49-4 | 97%;RG | 1g |
$804.00 | 2024-04-22 | |
| A2B Chem LLC | AB53342-100mg |
5-Methyl-2-tetrahydrofuranmethanol |
6126-49-4 | 97% | 100mg |
$211.00 | 2024-04-19 | |
| A2B Chem LLC | AB53342-250mg |
5-Methyl-2-tetrahydrofuranmethanol |
6126-49-4 | 97% | 250mg |
$372.00 | 2024-04-19 | |
| A2B Chem LLC | AB53342-1g |
5-Methyl-2-tetrahydrofuranmethanol |
6126-49-4 | 97% | 1g |
$1244.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524930-100mg |
(5-Methyltetrahydrofuran-2-yl)methanol |
6126-49-4 | 98% | 100mg |
¥1659.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524930-250mg |
(5-Methyltetrahydrofuran-2-yl)methanol |
6126-49-4 | 98% | 250mg |
¥3872.00 | 2024-05-06 |
(5-methyloxolan-2-yl)methanol Suppliers
(5-methyloxolan-2-yl)methanol Related Literature
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on (5-methyloxolan-2-yl)methanol
Introduction to (5-methyloxolan-2-yl)methanol and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (5-methyloxolan-2-yl)methanol, with the CAS number 6126-49-4, has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its oxygen-containing heterocyclic ring, serves as a valuable intermediate in synthetic chemistry and has been explored in various research domains.
The molecular structure of (5-methyloxolan-2-yl)methanol consists of a five-membered lactone ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. This configuration imparts distinct reactivity, making it a useful building block for the synthesis of more complex molecules. The compound's ability to participate in nucleophilic addition reactions and undergo ring-opening transformations has been leveraged in the development of novel synthetic pathways.
In recent years, the interest in (5-methyloxolan-2-yl)methanol has been fueled by its potential applications in drug discovery. Researchers have been exploring its utility as a precursor in the synthesis of bioactive molecules. For instance, derivatives of this compound have been investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities. The oxygen-rich environment of the lactone ring provides a conducive platform for further functionalization, enabling the creation of diverse chemical entities with therapeutic potential.
The compound's significance extends beyond pharmaceuticals into the realm of materials science. Its structural motifs have been employed in the design of polymers and coatings that exhibit enhanced durability and chemical resistance. The incorporation of (5-methyloxolan-2-yl)methanol into polymer backbones has led to materials with improved performance characteristics, making them suitable for applications in harsh environments. This interdisciplinary relevance underscores the compound's versatility and broad utility.
Advances in computational chemistry have further highlighted the importance of (5-methyloxolan-2-yl)methanol. Molecular modeling studies have provided insights into its reactivity and interaction with biological targets. These simulations have aids researchers in predicting the outcomes of chemical reactions involving this compound, thereby streamlining synthetic strategies. The integration of computational methods with experimental approaches has accelerated the discovery process, leading to more efficient and targeted research endeavors.
The synthesis of (5-methyloxolan-2-yl)methanol itself presents an intriguing challenge due to its oxygen-containing heterocycle. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent methodologies have emerged that offer more streamlined approaches to its preparation. These innovations have not only improved accessibility but also opened new avenues for further derivatization and application.
In conclusion, (5-methyloxolan-2-yl)methanol (CAS no 6126-49-4) represents a fascinating compound with far-reaching implications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in synthetic chemistry, while its potential applications in drug discovery and materials science continue to drive research forward. As our understanding of this compound grows, so too does its importance in advancing modern chemical science.
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